

Application Notes and Protocols: SGC-CLK-1 for Cellular Inhibition of CLK2

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Compound of Interest

Compound Name: SGC-CLK-1

Cat. No.: B1232169

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Introduction

SGC-CLK-1 (also known as CAF-170) is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK4.^{[1][2]} These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.^{[3][4]} Dysregulation of CLK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.^{[5][6]} This document provides detailed application notes and protocols for utilizing **SGC-CLK-1** to specifically inhibit CLK2 in cellular contexts, enabling the study of its downstream biological effects. **SGC-CLK-1** demonstrates excellent kinome-wide selectivity and cellular activity, making it a valuable tool for elucidating the roles of CLKs in health and disease.^[1] A structurally related but inactive compound, **SGC-CLK-1N** (CAF-225), is available as a negative control for experiments.^{[1][7][8]}

Key Features of SGC-CLK-1

- **High Potency:** Exhibits low nanomolar inhibitory activity against CLK1, CLK2, and CLK4 in both biochemical and cellular assays.^{[1][9]}
- **Excellent Selectivity:** Shows high selectivity across the kinome, with only a few identified off-targets at higher concentrations.^{[1][3][10]}

- Cell Permeability: Effectively engages and inhibits target kinases within cells.[\[1\]](#)[\[11\]](#)
- Validated Negative Control: Accompanied by the inactive control compound **SGC-CLK-1N** for robust experimental design.[\[7\]](#)[\[8\]](#)

Quantitative Data

The inhibitory activity and selectivity of **SGC-CLK-1** have been characterized through various assays. The data is summarized in the tables below for easy reference.

Table 1: In Vitro Enzymatic Inhibition (IC₅₀)

Kinase	IC ₅₀ (nM)	Source
CLK2	4	[1] [7] [9]
CLK1	13	[1] [9]
CLK4	46	[1] [9]
HIPK2	42	[9]
STK16	49	[9]
HIPK1	50	[9]
CLK3	363	[1] [9]

Data from enzymatic assays provide a measure of the direct inhibitory potency of the compound on purified kinases.

Table 2: Cellular Target Engagement (NanoBRET IC₅₀)

Kinase	Cellular IC ₅₀ (nM)	Source
CLK2	70	[10]
CLK4	100	[10]
CLK1	165	[10]

The NanoBRET assay measures the ability of the compound to bind to its target within a live cellular environment, providing a more physiologically relevant measure of potency.

Table 3: Kinome-wide Selectivity Profile

Assay	Concentration	Results	Source
KINOMEscan®	1 μ M	Bound to only 6 of 403 kinases with a Percent of Control < 35 (CLK1, CLK2, CLK4, HIPK1, HIPK2, MAPK15/ERK8)	[1]

Selectivity screening is crucial to ensure that the observed biological effects are due to the inhibition of the intended target.

Recommended Concentration for Cellular Assays: Based on the available data, a concentration range of 100 nM to 1 μ M is recommended for most cellular experiments.

- For observing effects on subcellular localization of CLK2 and phosphorylated SR (pSR) proteins, concentrations of 100 nM to 500 nM have been shown to be effective.[1][9]
- For cell proliferation assays, 1 μ M has been used to achieve inhibition in cancer cell lines like MDA-MB-435 and U-118 MG.[9]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Signaling Pathway and Mechanism of Action

CLKs are dual-specificity kinases that play a central role in regulating pre-mRNA splicing.[3][4] They phosphorylate SR proteins, which are key components of the spliceosome.[1] This phosphorylation event causes the SR proteins to translocate from nuclear speckles to sites of active transcription, where they participate in exon recognition and spliceosome assembly.[1] **SGC-CLK-1** acts as an ATP-competitive inhibitor, blocking the kinase activity of CLK2.[6][12]

This inhibition prevents the phosphorylation of SR proteins, leading to their altered subcellular localization and subsequent changes in alternative splicing patterns.[1][2][5]

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